![molecular formula C20H21N3O3S B10987479 N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B10987479.png)
N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
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Overview
Description
N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide is a sulfanyl-acetamide derivative featuring a 3-acetylamino-substituted phenyl group and a 2-hydroxy-4,5-dihydro-3H-1-benzazepin moiety. The benzazepin core is a seven-membered heterocyclic ring containing nitrogen, partially saturated (dihydro), and substituted with a hydroxyl group at position 2. The acetamide bridge links the phenyl and benzazepin groups via a sulfanyl (-S-) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzazepine Ring: The benzazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Acetylation: The acetylamino group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final Coupling: The final step involves coupling the benzazepine derivative with the acetylamino phenyl acetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like AlCl₃.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s potential interactions with biological macromolecules can be studied. It may serve as a probe to understand enzyme mechanisms or as a ligand in receptor studies.
Medicine
The compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological pathways, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Phenyl Substituents
- N-(3-chlorophenyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide (): Key Difference: The phenyl group is substituted with a 3-chloro group instead of 3-acetylamino. Molecular Formula: C₁₈H₁₇ClN₂O₂S (molar mass: 360.86 g/mol).
Heterocyclic Core Variations
- Triazole Derivatives (): Example: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides. Structure: Replace benzazepin with a 1,2,4-triazole ring fused to a furan group. Activity: Exhibited anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The triazole core may enhance metabolic stability or target engagement compared to benzazepin .
-
- Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Structure : Pyrazole ring substituted with a 3-oxo group and a dichlorophenyl-acetamide chain.
- Conformation : Dihedral angles between aromatic rings and amide groups vary (54.8°–77.5°), influencing molecular planarity and ligand-receptor interactions. This contrasts with the benzazepin core, which may adopt distinct conformations due to its larger ring size .
Data Tables
Table 1. Structural and Molecular Comparison of Acetamide Derivatives
Research Findings and Implications
- Synthesis: outlines a route using carbodiimide coupling (EDC), suggesting the target compound could be synthesized via analogous methods with 3-acetylamino-phenylacetic acid and a benzazepin-amine precursor .
- Structure-Activity Relationships (SAR): The acetylamino group may enhance solubility and target binding via hydrogen bonding, contrasting with chloro-substituted analogs’ lipophilicity. The benzazepin hydroxyl group could mimic bioactive natural products (e.g., penicillin derivatives) or improve pharmacokinetics .
- Crystallographic Insights : Conformational flexibility in pyrazole-acetamides () highlights the importance of dihedral angles in drug design, a factor warranting study in benzazepin derivatives .
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O3S/c1-13(24)21-15-6-4-7-16(11-15)22-19(25)12-27-18-10-9-14-5-2-3-8-17(14)23-20(18)26/h2-8,11,18H,9-10,12H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
XXNNJSOJSMFTSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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